2-[4-(Dimethylamino)phenoxy]propanoic acid
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Overview
Description
2-[4-(Dimethylamino)phenoxy]propanoic acid is an organic compound with the molecular formula C11H15NO3. It is a derivative of phenoxypropanoic acid, where the phenyl ring is substituted with a dimethylamino group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)phenoxy]propanoic acid typically involves the reaction of 4-(dimethylamino)phenol with 2-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the bromoalkane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dimethylamino)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(Dimethylamino)phenoxy]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological macromolecules, affecting their function and activity. The compound may also modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Dimethylamino)phenoxy]acetic acid
- 2-[4-(Dimethylamino)phenoxy]butanoic acid
- 2-[4-(Dimethylamino)phenoxy]pentanoic acid
Uniqueness
2-[4-(Dimethylamino)phenoxy]propanoic acid is unique due to its specific structural features, such as the presence of the dimethylamino group and the propanoic acid moiety. These features confer distinct reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenoxy]propanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-8(11(13)14)15-10-6-4-9(5-7-10)12(2)3/h4-8H,1-3H3,(H,13,14) |
InChI Key |
IACMDIRQXRQUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
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